molecular formula C21H19ClO4 B4792879 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B4792879
M. Wt: 370.8 g/mol
InChI Key: NRPGQSGLJNRKPL-UHFFFAOYSA-N
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Description

4-Butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one is a coumarin derivative featuring a butyl group at position 4 of the chromen-2-one core and a substituted ethoxy group at position 7. The ethoxy substituent includes a 2-(4-chlorophenyl)-2-oxoethyl moiety, introducing both a ketone and a chloroaryl group. This structure combines lipophilic (butyl, chlorophenyl) and polar (ketone) functionalities, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO4/c1-2-3-4-15-11-21(24)26-20-12-17(9-10-18(15)20)25-13-19(23)14-5-7-16(22)8-6-14/h5-12H,2-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPGQSGLJNRKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and the introduction of the butyl and 4-chlorophenyl-2-oxoethoxy groups. One common synthetic route involves the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the butyl group: The butyl group can be introduced via alkylation using butyl bromide or butyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate.

    Attachment of the 4-chlorophenyl-2-oxoethoxy moiety: This step involves the reaction of the chromen-2-one derivative with 4-chlorophenylacetic acid or its derivatives under esterification or etherification conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Esterification/Etherification: The chromen-2-one core can participate in esterification or etherification reactions to form various esters or ethers.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular targets, helping to elucidate mechanisms of action and potential therapeutic effects.

    Chemical Biology: The compound can serve as a tool for chemical biology studies, including the investigation of enzyme inhibition and receptor binding.

    Industrial Applications: Its chemical properties may make it useful in the development of new materials, such as polymers or coatings, with specific functional properties.

Mechanism of Action

The mechanism of action of 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways and cellular processes.

    Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling cascades and physiological responses.

    Gene Expression Modulation: It may influence gene expression by interacting with transcription factors or other regulatory proteins, affecting the production of proteins involved in various cellular functions.

Comparison with Similar Compounds

Substituent Variations at Position 7

a) 7-(4-Chlorobutoxy) and 7-(4-Iodobutoxy) Derivatives
  • Structure : describes compounds with 7-(4-chlorobutoxy) and 7-(4-iodobutoxy) groups. These feature linear alkoxy chains with terminal halogens (Cl, I) .
  • Key Differences: The target compound’s 7-substituent is a branched ethoxy group with a 4-chlorophenyl ketone, while these analogs have straight-chain halobutoxy groups.
b) 7-[(3-Methoxyphenyl)methoxy] Derivative
  • Structure : A compound in has a 7-[(3-methoxyphenyl)methoxy] group, forming a benzyl ether with a methoxy substituent .
  • Key Differences :
    • The target compound replaces the methoxyphenyl group with a chlorophenyl ketone.
    • The ketone enhances polarity, while the methoxy group in the analog increases electron-donating effects.
  • Impact : The chloro substituent may improve metabolic stability compared to methoxy, as chlorine acts as a bioisostere for hydrogen with higher resistance to degradation .
c) 7-[2-(4-Methylphenyl)-2-Oxoethoxy] Derivative
  • Structure : reports a compound with a 7-[2-(4-methylphenyl)-2-oxoethoxy] group and a 4-methoxyphenyl substituent at position 4 .
  • Key Differences :
    • The target compound’s 4-butyl group increases lipophilicity versus the 4-methoxyphenyl group.
    • A methyl group on the phenyl ring (analog) vs. chlorine (target) alters electronic and steric properties.
  • Impact : The chloro group’s electron-withdrawing nature may enhance binding affinity to hydrophobic pockets compared to methyl.

Substituent Variations at Position 4

a) 4-Methyl and 4-Methoxyphenyl Derivatives
  • Structure : Compounds in and feature 4-methoxyphenyl and 4-methyl groups, respectively .
  • Key Differences :
    • The target’s 4-butyl group is longer and more lipophilic than methyl or methoxyphenyl.
  • Impact : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility.

Functional Group Variations

a) Amide-Linked Analogs
  • Structure: and describe coumarins with 7-amino groups linked to chlorophenyl or flurbiprofen moieties via amide bonds .
  • Key Differences: Amide bonds introduce hydrogen-bond donors/acceptors, unlike the ether linkage in the target compound.
  • Impact : Amides may improve solubility but could be more susceptible to enzymatic hydrolysis compared to ethers.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 7-(4-Chlorobutoxy) Analog 7-[(3-Methoxyphenyl)methoxy] Analog
Molecular Weight ~388.8 g/mol 393 g/mol ~338.4 g/mol
LogP (Predicted) Higher (butyl, Cl) Moderate (Cl) Moderate (methoxy)
Hydrogen Bonding Ketone (acceptor) None Methoxy (donor)
Metabolic Stability High (Cl as bioisostere) Moderate Lower (methoxy)

Crystallographic and Structural Insights

  • and highlight how substituents influence crystal packing. The target’s butyl group may introduce conformational disorder, whereas rigid groups (e.g., iodobutoxy in ) favor ordered lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 2
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4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one

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